molecular formula C14H13NO4S B15174689 N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide CAS No. 940951-88-2

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide

Cat. No.: B15174689
CAS No.: 940951-88-2
M. Wt: 291.32 g/mol
InChI Key: DPVFFMQGHJOVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a hydroxy group attached to another phenyl ring, and a sulfonamide group linking these two aromatic systems. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 4-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-acetylphenyl-4-hydroxybenzenesulfonic acid.

    Reduction: Formation of N-(4-hydroxyphenyl)-4-hydroxybenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the hydroxy and acetyl groups can participate in hydrogen bonding and other interactions with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • 4-Acetamidoacetophenone

Uniqueness

N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

CAS No.

940951-88-2

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C14H13NO4S/c1-10(16)11-2-4-12(5-3-11)15-20(18,19)14-8-6-13(17)7-9-14/h2-9,15,17H,1H3

InChI Key

DPVFFMQGHJOVRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.